

Application Notes and Protocols for Galanin (1-19) Solutions

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Compound of Interest

Compound Name: Galanin (1-19), human

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Introduction

Galanin is a widely distributed neuropeptide involved in a variety of physiological processes, including neurotransmission, hormone secretion, and feeding behavior. The N-terminal fragment, Galanin (1-19), is a biologically active peptide that acts as an agonist at galanin receptors (GalR1, GalR2, and GalR3), which are members of the G protein-coupled receptor (GPCR) family.^[1] Accurate preparation of Galanin (1-19) solutions with precise molar concentrations is critical for obtaining reliable and reproducible results in experimental settings. This document provides detailed protocols for the calculation of molar concentration, reconstitution of lyophilized peptide, and a general experimental workflow for studying its biological activity.

Quantitative Data Summary

For accurate and reproducible experiments, it is essential to start with correctly prepared reagents. The following table summarizes the key quantitative data for human Galanin (1-19).

Parameter	Value	Reference
Molecular Formula	C ₈₉ H ₁₃₀ N ₂₆ O ₂₅	[2][3][4][5]
Molecular Weight	1964.17 g/mol	[2][3][4][6]
Appearance	Lyophilized powder	[4][7]
Purity (by HPLC)	Typically >95%	[4][5][7]

Protocols

Protocol 1: Calculating Molar Concentration

The foundation of preparing a solution of a specific molarity is the accurate calculation of the required mass of the solute.

Formula:

$$\text{Mass (g)} = \text{Desired Concentration (mol/L)} \times \text{Volume of Solvent (L)} \times \text{Molecular Weight (g/mol)}$$

Example Calculation:

To prepare 1 mL of a 10 mM stock solution of Galanin (1-19):

- Desired Concentration: 10 mM = 0.010 mol/L
- Volume of Solvent: 1 mL = 0.001 L
- Molecular Weight: 1964.17 g/mol

$$\text{Mass (g)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 1964.17 \text{ g/mol} = 0.01964 \text{ g} = 19.64 \text{ mg}$$

Therefore, you would need to weigh out 19.64 mg of Galanin (1-19) and dissolve it in 1 mL of a suitable solvent to create a 10 mM stock solution.

Protocol 2: Reconstitution of Lyophilized Galanin (1-19)

Lyophilized peptides should be brought to room temperature before opening the vial to avoid condensation. For maximum recovery of the product, it is recommended to centrifuge the vial

briefly to collect all the powder at the bottom.[7]

Recommended Solvents:

The choice of solvent depends on the experimental application.

- For in vitro studies: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[6] For cell-based assays, it is crucial to ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%). Further dilutions can be made in aqueous buffers or cell culture media.
- For in vivo studies: A multi-solvent system is often required to ensure solubility and biocompatibility. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[6]

Step-by-Step Reconstitution for a 10 mM Stock Solution in DMSO:

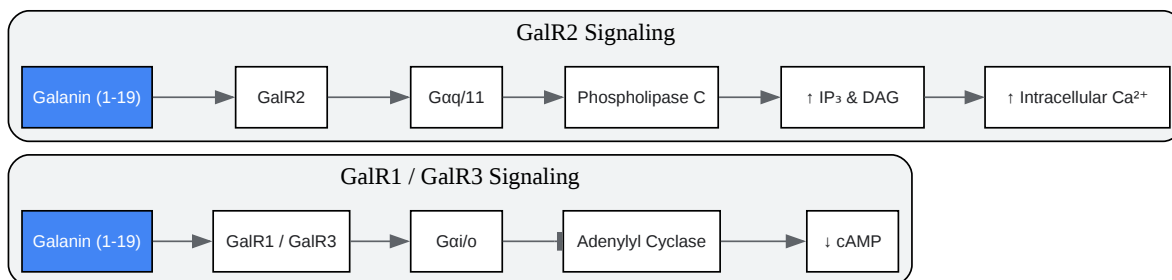
- Weighing: Accurately weigh 19.64 mg of lyophilized Galanin (1-19) powder.
- Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the peptide.
- Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.[6] Visually inspect the solution to ensure there are no particulates.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the stock solution into smaller, single-use volumes.[6] Store the aliquots at -20°C or -80°C for long-term stability.[4][6]

Galanin (1-19) Signaling Pathways

Galanin (1-19) exerts its effects by binding to three distinct G protein-coupled receptors: GalR1, GalR2, and GalR3. The downstream signaling cascades vary depending on the receptor subtype.

- GalR1 and GalR3: These receptors predominantly couple to Gai/o proteins.[7][8] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8]

- GalR2: This receptor primarily couples to Gαq/11 proteins.[8] Activation of GalR2 stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.[8]

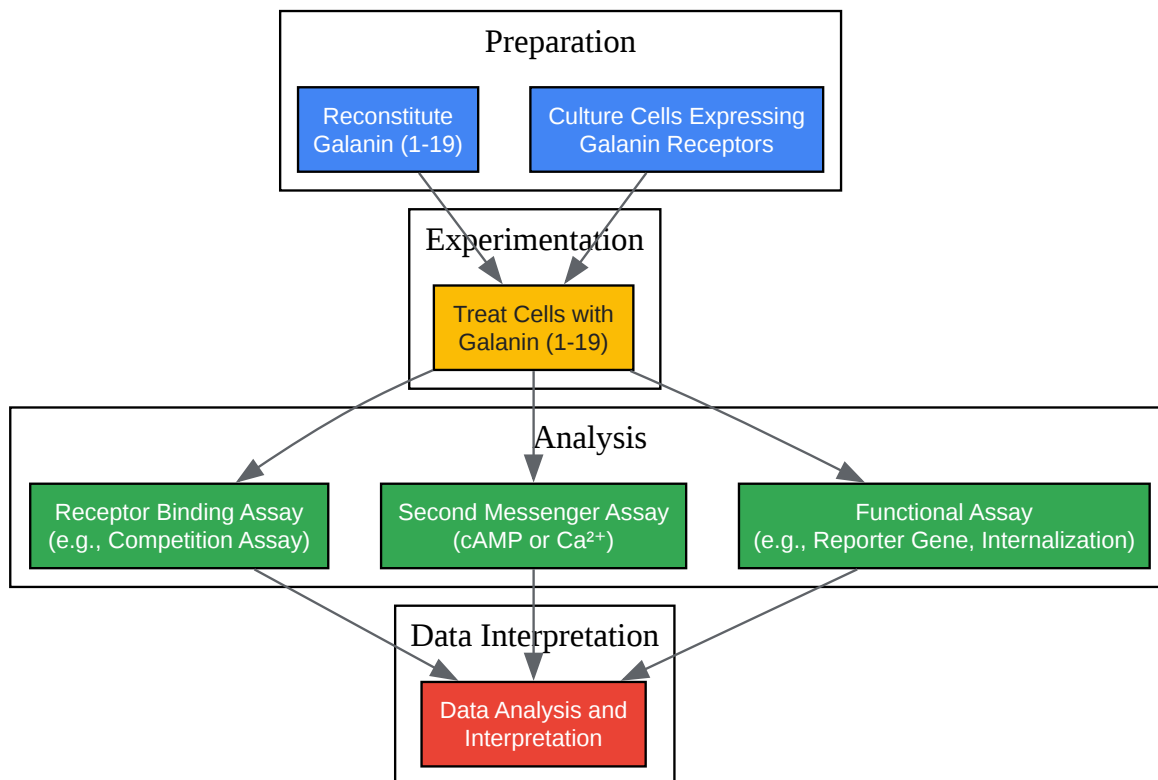


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Caption: Signaling pathways of Galanin receptors.

Experimental Workflow: In Vitro Characterization

The following diagram outlines a general workflow for characterizing the in vitro activity of Galanin (1-19) on cells expressing galanin receptors.



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Caption: General experimental workflow for Galanin (1-19).

Detailed Methodologies

Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of Galanin (1-19) for its receptors by measuring its ability to displace a radiolabeled ligand.

- Cell Preparation: Prepare membranes from cells overexpressing the galanin receptor of interest (GalR1, GalR2, or GalR3).
- Incubation: Incubate the cell membranes with a constant concentration of a radiolabeled galanin analog (e.g., ¹²⁵I-Galanin) and varying concentrations of unlabeled Galanin (1-19).
- Separation: Separate the bound from the free radioligand by rapid filtration.

- **Quantification:** Measure the radioactivity of the filters to determine the amount of bound radioligand.
- **Analysis:** Plot the percentage of specific binding against the logarithm of the Galanin (1-19) concentration to determine the IC_{50} (the concentration of Galanin (1-19) that displaces 50% of the radioligand).

Second Messenger Assays

These assays quantify the downstream effects of receptor activation.

- **cAMP Assay (for GalR1 and GalR3):**
 - Culture cells expressing GalR1 or GalR3.
 - Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
 - Stimulate the cells with varying concentrations of Galanin (1-19) in the presence of forskolin (an adenylyl cyclase activator).
 - Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).
 - A decrease in forskolin-stimulated cAMP levels indicates receptor activation.
- **Calcium Flux Assay (for GalR2):**
 - Load cells expressing GalR2 with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
 - Stimulate the cells with varying concentrations of Galanin (1-19).
 - Measure the change in fluorescence intensity over time using a plate reader or fluorescence microscope.
 - An increase in intracellular calcium is indicative of GalR2 activation.

These detailed application notes and protocols provide a comprehensive guide for researchers working with Galanin (1-19), ensuring accurate and reproducible experimental outcomes.

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